Acetothiolutamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

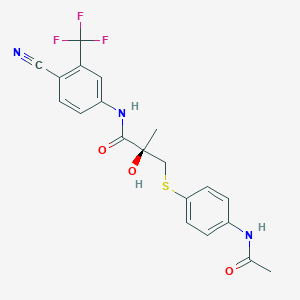

Acetothiolutamide, also known as this compound, is a useful research compound. Its molecular formula is C20H18F3N3O3S and its molecular weight is 437.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Binding Affinity : Acetothiolutamide exhibits a high binding affinity for the androgen receptor with a Ki value of approximately 4.9 nM, indicating its potential effectiveness as an agonist in therapeutic applications .

Agonistic Activity : In vitro studies have shown that this compound acts as a full agonist of the androgen receptor. However, in vivo studies reveal a more complex interaction where it demonstrates negligible androgenic effects but significant anabolic activity at higher doses .

Metabolism and Pharmacokinetics : The compound is rapidly cleared from plasma, with a clearance rate of about 45 ml/min/kg after intravenous administration. It is completely absorbed following subcutaneous administration but shows low bioavailability when administered orally. The primary metabolic pathways include oxidation, hydrolysis, and sulfate conjugation .

Therapeutic Applications

This compound's applications are primarily focused on conditions related to muscle wasting and age-related frailty. Its selective action on the androgen receptor suggests it could provide benefits similar to testosterone without the associated side effects.

Potential Uses:

- Muscle Wasting Disorders : Due to its anabolic properties, this compound may be beneficial in treating conditions like cachexia or sarcopenia.

- Hormonal Therapies : Its selective action could make it a candidate for androgen replacement therapies, targeting specific tissues while minimizing adverse effects on others .

- Prostate Health : The compound's antiandrogenic effects observed in animal models could be leveraged to develop treatments for benign prostate hyperplasia or other prostate-related conditions .

Case Studies

- Animal Model Studies : In castrated rat models supplemented with testosterone propionate, this compound demonstrated significant antiandrogenic effects, suggesting its utility in controlling testosterone-related side effects while promoting muscle growth .

- Comparative Studies with Other SARMs : When compared to other SARMs, this compound exhibited distinct pharmacological profiles, showcasing higher anabolic activity without significant androgenic effects. This characteristic positions it favorably against traditional anabolic steroids and other SARMs currently under investigation .

Data Summary

| Property | Value |

|---|---|

| Binding Affinity Ki | 4.9 nM |

| Clearance Rate | 45 ml/min/kg |

| Absorption (Subcutaneous) | Complete |

| Oral Bioavailability | Low |

Analyse Chemischer Reaktionen

Oxidation of the Thioether Linkage

The thioether group in acetothiolutamide undergoes sequential oxidation to sulfoxide and sulfone derivatives. This reaction is catalyzed by cytochrome P450 (CYP) enzymes and is a primary metabolic pathway observed in rats:

-

Step 1 : Oxidation to sulfoxide (R SO) via CYP-mediated hydroxylation.

-

Step 2 : Further oxidation to sulfone (R SO2) under similar conditions .

These oxidized metabolites exhibit reduced agonist activity compared to the parent compound, contributing to its short half-life in vivo .

Aromatic Ring Hydroxylation

The B-ring of this compound is susceptible to hydroxylation at multiple positions, primarily mediated by hepatic microsomal enzymes:

-

Primary metabolites : Mono- and di-hydroxylated derivatives, detected via HPLC and mass spectrometry .

-

Consequences : Hydroxylation increases hydrophilicity, facilitating renal excretion. Additionally, phenolic metabolites may undergo sulfate conjugation, further enhancing elimination .

Metabolic Stability and Structural Modifications

This compound’s short half-life (<1 hour in rats) is attributed to rapid metabolism. Key findings include:

Structural analogs, such as compound S4 (with an ether linkage replacing the thio group), show improved metabolic stability due to resistance to oxidation .

Comparative Analysis with Flutamide and Bicalutamide

This compound shares structural similarities with antiandrogens flutamide and bicalutamide but differs in metabolic pathways:

-

Flutamide : Undergoes amide bond hydrolysis and aromatic oxidation .

-

Bicalutamide : Hydrolysis occurs only in rats, not humans or dogs, leading to prolonged half-life .

-

This compound : Lacks amide hydrolysis but is highly susceptible to thioether oxidation and aromatic hydroxylation .

Synthetic Modifications to Enhance Stability

To address metabolic instability, structural analogs were designed:

-

Ether-linked derivatives : Replacing the thio group with an ether bond (e.g., compound S4) reduces oxidation susceptibility .

-

Modified acetamide groups : Substituting the acetamide with non-hydrolyzable groups prevents deacetylation, a pathway observed in related compounds like R-2 .

Key Research Findings

-

In vitro studies : Microsomal enzymes predominantly catalyze deacetylation, while cytosolic enzymes drive hydrolysis in humans .

-

Species differences : Rats show faster amide hydrolysis compared to humans and dogs, influencing preclinical toxicity assessments .

-

Pharmacological impact : Metabolites like sulfone derivatives act as weak antagonists, diminishing in vivo efficacy .

Eigenschaften

CAS-Nummer |

216665-38-2 |

|---|---|

Molekularformel |

C20H18F3N3O3S |

Molekulargewicht |

437.4 g/mol |

IUPAC-Name |

(2R)-3-(4-acetamidophenyl)sulfanyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C20H18F3N3O3S/c1-12(27)25-14-5-7-16(8-6-14)30-11-19(2,29)18(28)26-15-4-3-13(10-24)17(9-15)20(21,22)23/h3-9,29H,11H2,1-2H3,(H,25,27)(H,26,28)/t19-/m0/s1 |

InChI-Schlüssel |

FEDHYHIWSREKGN-IBGZPJMESA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)SCC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Isomerische SMILES |

CC(=O)NC1=CC=C(C=C1)SC[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)SCC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Synonyme |

acetothiolutamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.